molecular formula C20H18N4O2S B2871746 2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one CAS No. 939193-33-6

2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Cat. No.: B2871746
CAS No.: 939193-33-6
M. Wt: 378.45
InChI Key: IHHHHIZQUPDYMS-UHFFFAOYSA-N
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Description

2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the quinazolinone core: This step involves the cyclization of an anthranilic acid derivative with an appropriate amine.

    Thioether linkage formation: The final step involves the reaction of the 1,2,4-oxadiazole derivative with a thiol to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.

    Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors. The quinazolinone core is known to exhibit biological activity, and the presence of the 1,2,4-oxadiazole ring and thioether linkage may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylquinazolin-4(3H)-one
  • 2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one

Uniqueness

2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is unique due to the presence of the propyl group, which may influence its physicochemical properties and biological activity. The combination of the quinazolinone core, 1,2,4-oxadiazole ring, and thioether linkage also contributes to its distinctiveness compared to other similar compounds.

Properties

IUPAC Name

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-2-12-24-19(25)15-10-6-7-11-16(15)21-20(24)27-13-17-22-18(23-26-17)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHHHIZQUPDYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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